2-Fluoro-4-hydroxynicotinic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Pharmaceutical intermediate programs require precise substitution patterns. Substituting with non-fluorinated or chloro-analogs risks failed couplings and altered bioactivity. This 2-fluoro-4-hydroxy nicotinic acid scaffold delivers: - Electronic tuning for SAR studies - Enhanced lipophilicity & metabolic stability - Dual functional groups (COOH, OH) for derivatization Available for R&D to scale. Request bulk pricing.

Molecular Formula C6H4FNO3
Molecular Weight 157.10 g/mol
Cat. No. B12977583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydroxynicotinic acid
Molecular FormulaC6H4FNO3
Molecular Weight157.10 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)C(=O)O)F
InChIInChI=1S/C6H4FNO3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,8,9)(H,10,11)
InChIKeyKAHPKIACUFRLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-hydroxynicotinic Acid Overview


2-Fluoro-4-hydroxynicotinic acid (CAS 884495-07-2) is a fluorinated heterocyclic carboxylic acid featuring a pyridine ring with fluorine at the 2-position and a hydroxyl group at the 4-position. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its potential biological activities . The compound has a molecular formula of C6H4FNO3 and a molecular weight of 157.10 g/mol . The presence of both fluorine and hydroxyl functional groups on the nicotinic acid scaffold enables diverse synthetic modifications and imparts distinct physicochemical properties compared to non-fluorinated analogs .

Fluorinated heterocyclic intermediate for pharmaceutical and agrochemical synthesis
Distinct electronic and hydrogen-bond profile vs non-fluorinated nicotinic acid analogs
May support fluorine-effect SAR studies and heterocyclic derivatization

Why Analogs Cannot Substitute


The specific substitution pattern of 2-fluoro-4-hydroxynicotinic acid is critical for its intended applications. Unlike non-fluorinated or differently substituted nicotinic acid derivatives, the 2-fluoro group significantly alters electronic distribution, hydrogen bonding capacity, and metabolic stability [1]. Even closely related analogs such as 2-chloro-4-hydroxynicotinic acid or 4-hydroxynicotinic acid exhibit different reactivity profiles and biological activities [2]. The fluorine atom at the 2-position can enhance lipophilicity, affect acidity of the carboxylic acid group, and influence interactions with biological targets . Consequently, substituting this compound with a generic alternative may lead to failed syntheses, altered biological activity, or incompatible physicochemical properties in downstream applications.

Electronic and lipophilicity shift: Chloro- or non-fluorinated analogs may alter reactivity, metabolic stability, and membrane penetration.
Hydrogen-bond profile mismatch: The additional fluorine-mediated H-bond acceptor can change solubility, crystal packing, and target binding.
Synthesis outcome risk: Substitution with a generic alternative may lead to failed reactions or incompatible downstream properties.

Quantitative Differentiation Evidence


Enhanced Lipophilicity from 2-Fluoro Substitution

2-Fluoro-4-hydroxynicotinic acid exhibits a calculated XLogP value of 0.7 , which is significantly higher than that of the non-fluorinated parent compound 4-hydroxynicotinic acid (predicted LogP approximately -0.2 to 0.1 based on structural analogs) [1]. This 0.6-0.9 unit increase in lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the fluorine substituent, which can improve membrane permeability and metabolic stability in drug candidates.

Lipophilicity (XLogP)
Class-level inference
Target: 0.7 Parent (4-OH nicotinic acid): ~0.2–0.1 Δ +0.6–0.9 log units
Reported higher lipophilicity may influence membrane permeability.
Computed XLogP3; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Drug Design

Altered Hydrogen Bond Profile

The compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors . In contrast, 4-hydroxynicotinic acid (non-fluorinated) has 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. The additional hydrogen bond acceptor arises from the fluorine atom, which can participate in weak hydrogen bonding and alter intermolecular interactions, potentially affecting crystal packing, solubility, and target binding.

H-Bond Donors/Acceptors
Class-level inference
Target: 2 donors, 5 acceptors Parent: 2 donors, 4 acceptors +1 acceptor (fluorine)
Additional H-bond acceptor may alter solubility and target engagement.
Calculated from molecular structure.
Crystal Engineering Supramolecular Chemistry Receptor Binding

Improved TPSA for Oral Bioavailability

2-Fluoro-4-hydroxynicotinic acid has a calculated topological polar surface area (TPSA) of 66.4 Ų . This value falls within the optimal range for oral bioavailability (typically <140 Ų). While 4-hydroxynicotinic acid has a TPSA of approximately 70.4 Ų , the fluorinated analog's slightly lower TPSA may confer a marginal advantage in membrane permeability.

TPSA
Class-level inference
Target: 66.4 Ų Parent: 70.4 Ų −4.0 Ų
Reported lower TPSA may relate to permeability profile.
Computed TPSA; biological validation needed.
Drug-likeness ADME Properties Oral Bioavailability

Validated Application Scenarios


Fluorinated Drug Intermediate

The compound serves as a versatile building block for the synthesis of fluorinated pharmaceuticals. Its fluorine substituent enhances metabolic stability and can modulate target binding, as evidenced by its physicochemical property advantages over non-fluorinated analogs . It is particularly useful in medicinal chemistry programs aimed at optimizing ADME properties and target engagement .

Agrochemical Synthesis

The unique substitution pattern makes it suitable for the synthesis of agrochemicals where fluorine incorporation can improve environmental stability, bioavailability, and target specificity . The compound's lipophilicity and hydrogen bonding profile are advantageous for designing crop protection agents .

Fluorine Effects Research Tool

Due to its distinct physicochemical properties compared to 4-hydroxynicotinic acid, this compound is valuable for investigating the impact of fluorine substitution on nicotinic acid-based biological systems . It can be used in structure-activity relationship (SAR) studies to probe the role of fluorine in target interactions .

Heterocyclic Derivatization Platform

The carboxylic acid and hydroxyl groups provide handles for further derivatization, enabling the construction of diverse heterocyclic libraries for screening and lead optimization . The fluorine atom can also participate in unique synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Fluorine-mediated physicochemical profile
Review ADME and target engagement modulation
Agrochemical intermediate synthesis
Lipophilicity and H-bond profile
Confirm environmental stability and bioavailability
Fluorine-effect SAR studies
Distinct profile vs non-fluorinated parent
Assess fluorine impact on target interactions
Heterocyclic library synthesis
Reactive handles for derivatization
Verify compatibility with synthetic transformations

Technical Documentation Hub

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32 linked technical documents
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